Bidisomide

Vue d'ensemble

Description

Le bidisomide est un nouvel agent antiarythmique appartenant à la classe I (Vaughan-Williams) des médicaments antiarythmiques . Le this compound s'est avéré prometteur dans le traitement des arythmies cardiaques en modulant l'activité électrique du cœur.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du bidisomide implique plusieurs étapes, en commençant par la préparation des composés intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation de l'intermédiaire pipéridine : La première étape implique la synthèse de l'intermédiaire pipéridine par une série de réactions, notamment l'alkylation et la cyclisation.

Introduction du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution, où un précurseur chlorophényle approprié réagit avec l'intermédiaire pipéridine.

Acétylation : La dernière étape implique l'acétylation du composé intermédiaire pour former du this compound.

Méthodes de production industrielle

La production industrielle de this compound suit une voie de synthèse similaire, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le bidisomide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule de this compound.

Substitution : Les réactions de substitution sont utilisées pour introduire ou remplacer des groupes fonctionnels spécifiques au sein de la molécule.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Chimie : Le this compound est utilisé comme composé modèle dans l'étude des agents antiarythmiques et de leurs mécanismes d'action.

Biologie : La recherche sur le this compound a fourni des informations sur les propriétés électrophysiologiques des tissus cardiaques.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et formulations antiarythmiques.

Mécanisme d'action

Le this compound exerce ses effets en modulant les canaux sodiques des cellules cardiaques. Il diminue la vitesse de montée de la pointe du potentiel d'action dans les tissus cardiaques, réduisant ainsi l'excitabilité et la vitesse de conduction du cœur. Cela conduit à la stabilisation des rythmes cardiaques et à la prévention des arythmies . Les cibles moléculaires du this compound comprennent les canaux sodiques et d'autres canaux ioniques impliqués dans l'électrophysiologie cardiaque .

Applications De Recherche Scientifique

Chemistry: Bidisomide is used as a model compound in the study of antiarrhythmic agents and their mechanisms of action.

Biology: Research on this compound has provided insights into the electrophysiological properties of cardiac tissues.

Industry: The compound is used in the development of new antiarrhythmic drugs and formulations.

Mécanisme D'action

Bidisomide exerts its effects by modulating the sodium channels in cardiac cells. It decreases the rate of rise of the action potential upstroke in cardiac tissues, thereby reducing the excitability and conduction velocity of the heart. This leads to the stabilization of cardiac rhythms and prevention of arrhythmias . The molecular targets of this compound include the sodium channels and other ion channels involved in cardiac electrophysiology .

Comparaison Avec Des Composés Similaires

Le bidisomide est unique parmi les agents antiarythmiques en raison de ses propriétés électrophysiologiques spécifiques. Les composés similaires comprennent :

Disopyramide : Un autre agent antiarythmique de classe I avec des propriétés de blocage des canaux sodiques similaires.

Lidocaïne : Un agent antiarythmique de classe IB utilisé pour le traitement des arythmies ventriculaires aiguës.

Flécaïnide : Un agent antiarythmique de classe IC avec de puissants effets de blocage des canaux sodiques.

Le this compound diffère de ces composés par son affinité de liaison spécifique et ses effets électrophysiologiques, ce qui en fait un ajout précieux à l'arsenal des médicaments antiarythmiques .

Activité Biologique

Bidisomide is a synthetic antiarrhythmic agent classified as a sodium channel antagonist, primarily developed for the treatment of ventricular arrhythmias. Its unique pharmacological profile and mechanism of action make it a subject of extensive research in the field of cardiology. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, pharmacokinetics, and relevant case studies.

This compound has the chemical formula and is noted for its ability to modulate sodium ion currents in cardiac tissues. This modulation is crucial for maintaining normal cardiac rhythm, particularly during ischemic events. This compound's primary mechanism involves blocking sodium channels, which stabilizes cardiac electrical activity and reduces the incidence of arrhythmias.

Pharmacological Profile

This compound exhibits several key pharmacological characteristics:

- Class : Sodium channel antagonist (Class I antiarrhythmic)

- Primary Use : Treatment of ventricular arrhythmias

- Unique Features : Distinct structural properties that differentiate it from other antiarrhythmic agents.

Comparison with Other Antiarrhythmic Agents

| Compound | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Sodium channel antagonist | Ventricular arrhythmias | Unique structural properties |

| Lidocaine | Sodium channel blocker | Local anesthesia, arrhythmias | Fast onset, short duration |

| Flecainide | Sodium channel blocker | Atrial fibrillation | Effective for atrial arrhythmias |

| Propafenone | Sodium channel blocker | Atrial fibrillation | Beta-blocking properties |

Biological Activity and Efficacy

Research has demonstrated that this compound effectively reduces ventricular arrhythmias in various experimental models. Notably, studies involving isolated rat ventricular myocytes have shown that this compound significantly alters sodium current dynamics, contributing to its antiarrhythmic effects .

Case Studies

- Isolated Rat Ventricular Myocytes : In experiments, this compound was shown to stabilize cardiac electrical activity by affecting sodium currents, thus preventing arrhythmias induced by ischemic conditions.

- Dietary Interactions : A study indicated that the systemic availability of this compound is significantly reduced when co-administered with food. This effect is attributed to region-dependent intestinal absorption dynamics, particularly in the ileum where permeability is lower .

- Metabolic Pathways : this compound's metabolism involves cytochrome P450 enzymes, which are crucial for its pharmacokinetics. Variability in enzyme activity among individuals can lead to differences in drug efficacy and safety profiles .

Pharmacokinetics

The pharmacokinetic characteristics of this compound are essential for understanding its clinical application:

- Absorption : The presence of food can significantly alter the absorption rates due to changes in intestinal permeability.

- Distribution : this compound distributes widely in tissues but exhibits variable bioavailability influenced by metabolic factors.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 being significant), leading to inter-individual variability in drug response .

Propriétés

IUPAC Name |

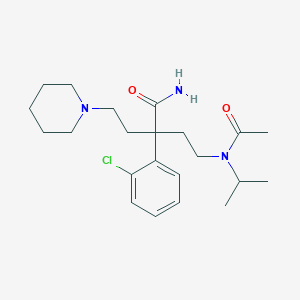

2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEPPJFJSNSNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869599 | |

| Record name | Bidisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116078-65-0 | |

| Record name | Bidisomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116078-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bidisomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bidisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIDISOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.